molecular formula C15H12N6S B14943754 3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943754
M. Wt: 308.4 g/mol
InChI Key: OHZGATLBPVMTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyrazole or triazole rings can be functionalized with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

    Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound.

Scientific Research Applications

3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes essential for microbial growth or inflammation . The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Compared to other similar compounds, 3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a cyclopropyl group, a phenyl-pyrazole moiety, and a triazolothiadiazole core. Similar compounds include:

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C15H12N6S

Molecular Weight

308.4 g/mol

IUPAC Name

3-cyclopropyl-6-(1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N6S/c1-2-4-12(5-3-1)20-9-11(8-16-20)14-19-21-13(10-6-7-10)17-18-15(21)22-14/h1-5,8-10H,6-7H2

InChI Key

OHZGATLBPVMTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(S3)C4=CN(N=C4)C5=CC=CC=C5

Origin of Product

United States

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